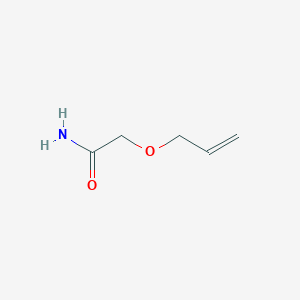
2-(Allyloxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Allyloxy)acetamide is an organic compound characterized by the presence of an allyloxy group attached to an acetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Allyloxy)acetamide typically involves the reaction of allyl alcohol with chloroacetamide in the presence of a base. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of allyl alcohol attacks the carbon atom of chloroacetamide, displacing the chlorine atom and forming the desired product.
Reaction Conditions:
Reagents: Allyl alcohol, chloroacetamide, base (e.g., sodium hydroxide)
Solvent: Typically an organic solvent such as dichloromethane or ethanol
Temperature: Room temperature to moderate heating (25-60°C)
Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
2-(Allyloxy)acetamide can undergo various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The allyloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products
Oxidation: Formation of allyloxyacetic acid or allyloxyacetaldehyde.
Reduction: Formation of 2-(allyloxy)ethylamine.
Substitution: Formation of various substituted acetamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(Allyloxy)acetamide has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry:
Material Science: Used in the preparation of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(Allyloxy)acetamide depends on its specific application. In organic synthesis, it acts as a building block for more complex molecules. In medicinal chemistry, its amide group can interact with biological targets, potentially inhibiting enzymes or binding to receptors.
Comparación Con Compuestos Similares
Similar Compounds
2-(Methoxy)acetamide: Similar structure but with a methoxy group instead of an allyloxy group.
2-(Ethoxy)acetamide: Similar structure but with an ethoxy group instead of an allyloxy group.
2-(Propoxy)acetamide: Similar structure but with a propoxy group instead of an allyloxy group.
Uniqueness
2-(Allyloxy)acetamide is unique due to the presence of the allyloxy group, which can undergo additional reactions such as polymerization or cross-linking, making it versatile for various applications.
Propiedades
Fórmula molecular |
C5H9NO2 |
|---|---|
Peso molecular |
115.13 g/mol |
Nombre IUPAC |
2-prop-2-enoxyacetamide |
InChI |
InChI=1S/C5H9NO2/c1-2-3-8-4-5(6)7/h2H,1,3-4H2,(H2,6,7) |
Clave InChI |
WKAPDSOUKRNDLE-UHFFFAOYSA-N |
SMILES canónico |
C=CCOCC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![S-((1H-Benzo[d]imidazol-2-yl)methyl)thiohydroxylamine](/img/structure/B12829580.png)


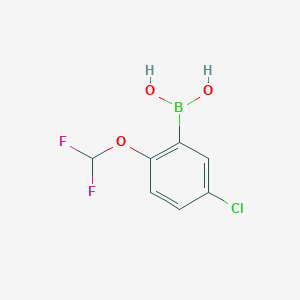
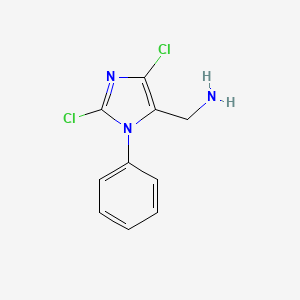

![(5AS,10bR)-2-mesityl-9-nitro-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B12829615.png)

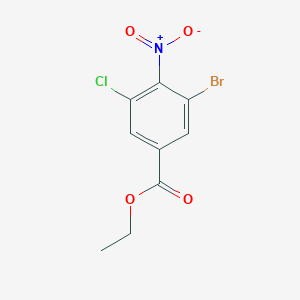
![(1H-Benzo[d]imidazol-2-yl)methanediol](/img/structure/B12829637.png)
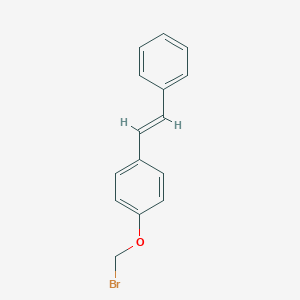
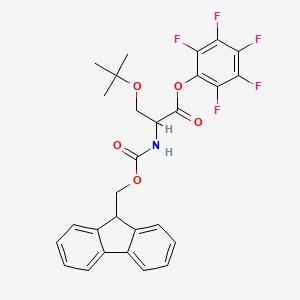
![[(1R,2R,4S,9R,10S,13S,16R)-16-acetyloxy-5,5,9-trimethyl-14-methylidene-6,15-dioxo-2-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate](/img/structure/B12829664.png)
